molecular formula C13H17NO4 B12568627 N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide CAS No. 203806-36-4

N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B12568627
CAS No.: 203806-36-4
M. Wt: 251.28 g/mol
InChI Key: UFHAIEQCJRKVEX-UHFFFAOYSA-N
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Description

N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, along with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Starting Materials: 2-amino-4,5-dimethoxybenzaldehyde and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: 2-(2-Carboxy-4,5-dimethoxyphenyl)ethylacetamide.

    Reduction: 2-(2-Hydroxymethyl-4,5-dimethoxyphenyl)ethylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group may play a role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:

Properties

CAS No.

203806-36-4

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-[2-(2-formyl-4,5-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C13H17NO4/c1-9(16)14-5-4-10-6-12(17-2)13(18-3)7-11(10)8-15/h6-8H,4-5H2,1-3H3,(H,14,16)

InChI Key

UFHAIEQCJRKVEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1C=O)OC)OC

Origin of Product

United States

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